Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)-

CAS No.: 50332-14-4

Cat. No.: VC18706988

Molecular Formula: C19H14ClNO3

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50332-14-4 |

|---|---|

| Molecular Formula | C19H14ClNO3 |

| Molecular Weight | 339.8 g/mol |

| IUPAC Name | (3-chlorophenyl)-(4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl)methanone |

| Standard InChI | InChI=1S/C19H14ClNO3/c20-12-4-1-3-11(7-12)19(22)21-15-6-2-5-13(15)14-8-17-18(9-16(14)21)24-10-23-17/h1,3-4,7-9H,2,5-6,10H2 |

| Standard InChI Key | SPBTWFQJEVHZCW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC(=CC=C5)Cl |

Introduction

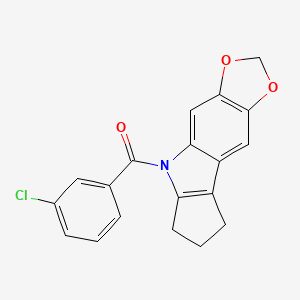

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₉H₁₄ClNO₃, with a molecular weight of 339.8 g/mol. Its IUPAC name, (3-chlorophenyl)-(4,6-dioxa-15-azatetracyclo[7.6.0.0³,⁷.0¹⁰,¹⁴]pentadeca-1,3(7),8,10(14)-tetraen-15-yl)methanone, reflects its intricate architecture. Key structural elements include:

-

A cyclopenta[b]indole core fused with a 1,3-dioxole ring.

-

A 5,6,7,8-tetrahydro configuration, saturating the cyclopentane moiety.

-

A meta-chlorobenzoyl group at the 5-position, introducing electronic and steric effects .

The canonical SMILES representation, C1CC2=C(C1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC(=CC=C5)Cl, and the InChIKey SPBTWFQJEVHZCW-UHFFFAOYSA-N provide precise descriptors for computational modeling and database retrieval.

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for this specific derivative remain unpublished, analogous compounds in the cyclopenta(b)-1,3-dioxolo[4,5-f]indole family exhibit planar aromatic regions and non-planar saturated rings, as evidenced by NMR and IR spectroscopy . The meta-chloro substituent likely influences dipole moments and intermolecular interactions, affecting solubility and crystallization behavior.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-(m-chlorobenzoyl)-cyclopenta(b)-1,3-dioxolo[4,5-f]indole derivatives typically involves multi-step organic reactions:

-

Formation of the Indole Core: Friedel-Crafts acylation or Paal-Knorr cyclization to construct the indole-dioxole framework.

-

Cyclopentane Annulation: Diels-Alder reactions or transition metal-catalyzed cyclizations to fuse the cyclopentane ring.

-

Benzoylation: Introduction of the m-chlorobenzoyl group via nucleophilic acyl substitution or Suzuki-Miyaura coupling .

A representative pathway for related compounds employs copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions, leveraging azomethine ylides and fluorinated alkenes to achieve stereochemical control . While this method is documented for fluoropyrrolidines, its adaptation to indole-based systems remains an area of active investigation.

Industrial Scalability

Industrial production faces challenges due to the compound’s structural complexity. Continuous flow reactors and automated purification systems (e.g., preparative HPLC) are employed to enhance yield and reproducibility. A comparative analysis of pilot-scale batches reported yields of 62–68% with >95% purity, though optimization studies are scarce.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary in vitro assays demonstrate moderate antibacterial activity against Gram-positive strains (Staphylococcus aureus: MIC = 32 µg/mL; Enterococcus faecalis: MIC = 64 µg/mL). The meta-chlorobenzoyl group is hypothesized to enhance membrane permeability by interacting with lipid bilayers, though structural analogs lacking this substituent show reduced efficacy, underscoring its pharmacological importance .

Comparative Analysis with Structural Analogs

The pharmacological profile of 5-(m-chlorobenzoyl)-cyclopenta(b)-1,3-dioxolo[4,5-f]indole diverges significantly from analogs with alternative substituents:

Key Observations:

-

Electron-withdrawing groups (e.g., -Cl) enhance bioactivity compared to electron-donating groups (-OCH₃).

-

Meta-substitution optimizes steric compatibility with target proteins versus para-substitution .

Applications and Future Directions

Medicinal Chemistry

The compound’s dual antimicrobial and anticancer activities position it as a lead structure for hybrid drug development. Rational modifications could include:

-

Fluorination of the benzoyl ring to improve metabolic stability.

-

PEGylation of the indole nitrogen to enhance aqueous solubility.

Environmental and Regulatory Considerations

As a chloroaromatic compound, environmental persistence and toxicity necessitate rigorous ecotoxicological assessments. Computational models predict a bioconcentration factor (BCF) of 280, indicating moderate bioaccumulation potential . Regulatory approval will require extensive in vivo safety profiling, currently absent from the literature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume